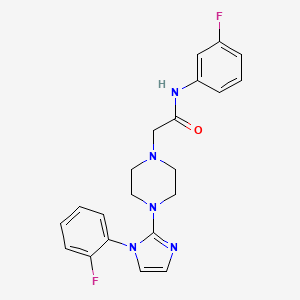

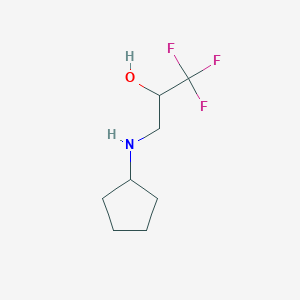

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography can provide insights into the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound can be influenced by its electronic structure and the presence of functional groups .Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .Applications De Recherche Scientifique

Synthesis and Physical Properties

Research on tris(dialkylamino)cyclopropenium (TDAC) cations with bistriflamide anions has demonstrated the synthesis and characterization of compounds with varying alkyl groups. These studies explore the impact of molecular weight and symmetry on properties like melting points, viscosity, and thermal stability. Significant findings indicate that larger alkyl groups increase thermal stability, suggesting an associative decomposition mechanism. This research provides insights into the synthesis and physical behavior of fluoroalkyl compounds, relevant to understanding derivatives like 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Walst et al., 2015).

Chemical Reactions and Applications

Studies on the palladium-catalyzed cyclization of hexadienols to cyclopentadienes have shown that fluoroalkyl compounds can undergo efficient cyclization, improved by the presence of trifluoroacetic acid. This research provides a foundation for understanding the reactivity and potential synthetic applications of fluoroalkyl compounds, including those similar to 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Zair, Santelli-Rouvier, & S. Maurice, 1993).

Novel Synthetic Methods

Research on the synthesis of β-CF3/SCF3-substituted carbonyls through copper-catalyzed electrophilic ring-opening cross-coupling of cyclopropanols highlights innovative methods to introduce trifluoromethyl groups into carbonyl compounds. This demonstrates the versatility of fluoroalkyl groups in synthetic chemistry and their potential in creating compounds with unique properties (Li et al., 2015).

Reaction Mechanisms and Stability

The role of hexafluoroisopropan-2-ol (HFIP) in enhancing the oxidative strength of hypervalent iodine reagents for [2+2] cycloaddition reactions has been explored, highlighting the solvent's impact on the reactivity and stability of radical cations. This research sheds light on the complex interactions and mechanisms underlying the use of fluoroalcohols in synthetic chemistry, relevant to compounds like 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Colomer et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(cyclopentylamino)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-12-6-3-1-2-4-6/h6-7,12-13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKWNOGFHXWHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

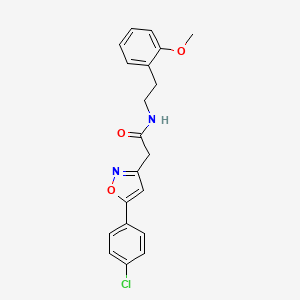

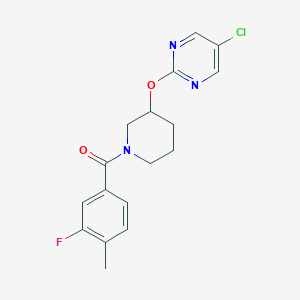

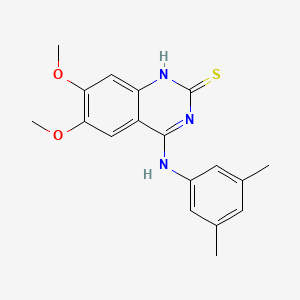

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)

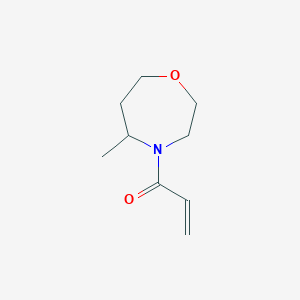

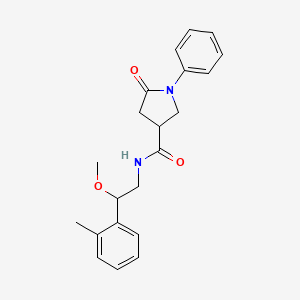

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)

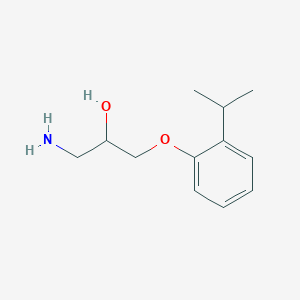

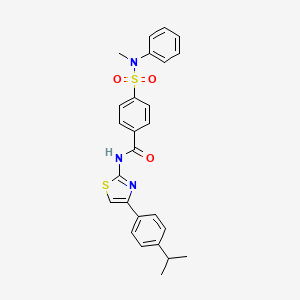

![5-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2962635.png)

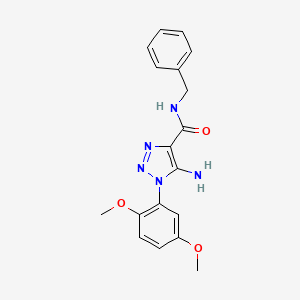

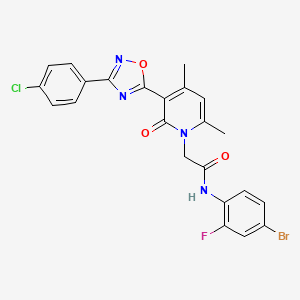

![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)